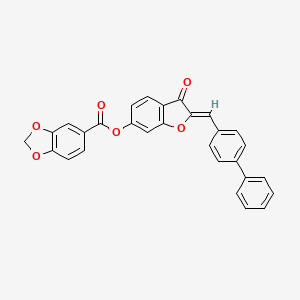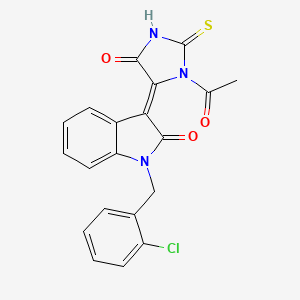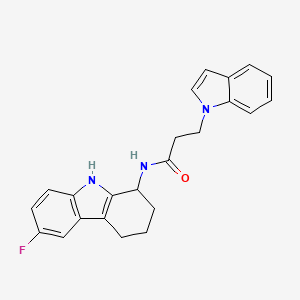![molecular formula C27H25N3O2 B11149078 2-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11149078.png)
2-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves the following steps:
Hydrazine Hydrate Reaction: The ethyl 2-(1H-indol-3-yl)acetate is then reacted with hydrazine hydrate in methanol to form 2-(1H-indol-3-yl)acetohydrazide.
Coupling Reaction: The final step involves coupling the 2-(1H-indol-3-yl)acetohydrazide with 6-(benzyloxy)-1H-indole under appropriate conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
化学反応の分析
Types of Reactions
2-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at specific positions on the indole rings.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.
Substitution: Electrophilic substitution reactions can occur on the indole rings due to the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while reduction can produce amine derivatives.
科学的研究の応用
2-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
作用機序
The mechanism of action of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . Additionally, it can interact with cellular pathways involved in cancer progression, potentially exerting anticancer effects .
類似化合物との比較
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound is similar in structure and is also used in medicinal chemistry.
N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides: These compounds share the indole moiety and have been studied for their biological activities.
Uniqueness
2-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is unique due to the presence of both benzyloxy and indole groups, which contribute to its distinct chemical and biological properties
特性
分子式 |
C27H25N3O2 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
N-[2-(1H-indol-3-yl)ethyl]-2-(6-phenylmethoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C27H25N3O2/c31-27(28-14-12-22-17-29-25-9-5-4-8-24(22)25)18-30-15-13-21-10-11-23(16-26(21)30)32-19-20-6-2-1-3-7-20/h1-11,13,15-17,29H,12,14,18-19H2,(H,28,31) |
InChIキー |
IDADCALMOUEMAT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NCCC4=CNC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11149013.png)
![5-hydroxy-N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}tryptophan](/img/structure/B11149023.png)
methanone](/img/structure/B11149025.png)
![3-[2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)propanamido]propanoic acid](/img/structure/B11149031.png)




![7-[(4-tert-butylbenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-2H-chromen-2-one](/img/structure/B11149062.png)
![(5E)-5-(3,4-dichlorobenzylidene)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11149070.png)
![2-(2-methoxyphenyl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide](/img/structure/B11149074.png)

![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B11149088.png)
![3-{4-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11149090.png)
